molecular formula C20H32O3 B1193910 17beta-Hydroxy-2alpha-(hydroxymethyl)-5alpha-androstan-3-one CAS No. 566-52-9

17beta-Hydroxy-2alpha-(hydroxymethyl)-5alpha-androstan-3-one

Cat. No. B1193910
CAS RN: 566-52-9
M. Wt: 320.5 g/mol
InChI Key: OKOKLFXLKDXQOK-VDBAHQDGSA-N
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Description

17beta-Hydroxy-2alpha-(hydroxymethyl)-5alpha-androstan-3-one is a 3-oxo-5alpha-steroid.

Scientific Research Applications

Metabolism and Kinetic Characteristics

Research has outlined the metabolism of various androstan compounds, detailing the metabolic pathways and excretion products following administration. For instance, a study on rabbits showed the metabolism of a similar androstan compound, identifying metabolites hydroxylated in specific positions, suggesting complex metabolic pathways for these compounds (Templeton & Kim, 1976). Moreover, the kinetic characteristics of 5alpha-androstane-3alpha, 17beta-diol (3alpha-diol) were studied, revealing interesting kinetic properties, metabolic rates, and production rates, which are significantly different between genders (Kinouchi & Horton, 1974).

Biological Impacts and Potential Applications

Neuroactive Properties and Potential Therapeutic Applications

Certain 17-substituted androstan-3alpha-ol analogs, including 17beta-nitro-5alpha-androstan-3alpha-ol and its derivatives, have been shown to act as positive allosteric modulators of GABA(A) receptors, suggesting potential as anticonvulsant and anxiolytic agents. These compounds retain bioactivity equivalent to or greater than the endogenous neurosteroid allopregnanolone, indicating their potential in therapeutic applications (Runyon et al., 2009).

Comparative Bioavailability and Efficacy

Bioavailability and Efficacy in Different Formulations

The bioavailability of lipophilic steroids, such as 17beta-acetoxy-2alpha-chloro-3-(p-nitrophenoxy)imino-5alpha-androstane, has been studied, revealing differences in absorption rates based on the formulation, with solutions showing substantially higher absorption compared to suspensions. This research provides insights into the formulation-dependent bioavailability of similar compounds (Abrams et al., 1978).

properties

CAS RN

566-52-9

Product Name

17beta-Hydroxy-2alpha-(hydroxymethyl)-5alpha-androstan-3-one

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(2S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H32O3/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17(22)12(11-21)10-20(13,16)2/h12-16,18,21,23H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-,20-/m0/s1

InChI Key

OKOKLFXLKDXQOK-VDBAHQDGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)CO)C

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)CO)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)CO)C

Other CAS RN

566-52-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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